molecular formula C4H4IN B3055884 1H-Pyrrole, 2-iodo- CAS No. 67655-27-0

1H-Pyrrole, 2-iodo-

Cat. No. B3055884
CAS RN: 67655-27-0
M. Wt: 192.99 g/mol
InChI Key: GNEDCDOSYXWZDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Paal-Knorr Pyrrole Synthesis : This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines or sulfonamines in the presence of iron(III) chloride. The reaction proceeds under mild conditions and provides N-substituted pyrroles .
  • Metal-Catalyzed Conversion of Diols and Amines : A stable manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles. Water and molecular hydrogen are the only side products .
  • Copper-Catalyzed Aerobic Oxidative Coupling : This method allows the synthesis of N-substituted pyrroles by coupling diols with primary amines using an O₂ balloon as the oxidant .


Chemical Reactions Analysis

  • Cycloisomerization : Alkynyl imines can be cyclized to form pyrroles using copper-assisted cycloisomerization .

Scientific Research Applications

  • Electrochromic and Ion Receptor Properties : N-linked polybispyrroles based on 1H-pyrrole derivatives demonstrate strong stability, reversible redox processes, and notable electrochromic properties. These compounds change color based on their oxidation state, making them potential candidates for applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).

  • Protonation Studies : Research on 2-(2-thienyl)pyrrole and its derivatives indicates that these compounds are protonated at specific positions in the pyrrole ring when exposed to various acids. This kind of chemical behavior is significant for understanding the reactivity and potential applications of these compounds in chemical synthesis (Sigalov, Trofimov, Shmidt, & Trofimov, 1993).

  • Electronic Structure Analysis : Investigations into the electronic structures of 1-vinylpyrroles have been conducted using NMR spectroscopy. These studies are crucial for understanding how substituents affect the electronic properties of pyrrole compounds, which is vital for their application in materials science (Sigalov, Trofimov, Mikhaleva, & Kalabin, 1981).

  • Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives have been found to be effective corrosion inhibitors for carbon steel in acidic media. Their efficiency increases with concentration, and their adsorption on steel surfaces is primarily a chemisorption process. Such findings are significant for developing new materials for corrosion protection (Zarrouk et al., 2015).

  • Intramolecular Interaction Studies : Research on 1-vinyl-2-(2'-heteroaryl)-pyrroles using NMR spectroscopy has provided insights into their electronic and spatial structure, including interactions like hydrogen bonding. Such studies are essential for understanding the chemical behavior of pyrrole derivatives (Afonin et al., 2002).

  • Photocatalysis : Iodo-Bodipy immobilized on porous materials has been utilized as an efficient photocatalyst for photoredox catalytic reactions. This application is crucial in the synthesis of complex organic compounds like pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).

properties

IUPAC Name

2-iodo-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN/c5-4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDCDOSYXWZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477097
Record name 1H-Pyrrole, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67655-27-0
Record name 1H-Pyrrole, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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